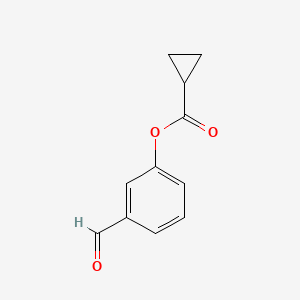

3-Formylphenyl cyclopropanecarboxylate

Descripción

3-Formylphenyl cyclopropanecarboxylate is a cyclopropane-containing ester derivative characterized by a formyl (-CHO) substituent at the 3-position of the phenyl ring and a cyclopropanecarboxylate moiety. Cyclopropane rings are highly strained, conferring unique reactivity and stability profiles that make such compounds valuable intermediates in organic synthesis, pharmaceuticals, and agrochemicals . This compound is structurally distinct due to its aromatic aldehyde group, which enhances its utility in condensation reactions and as a precursor for heterocyclic compounds. Its applications span drug development, polymer chemistry, and pesticide synthesis, particularly in derivatives of pyrethroids .

Propiedades

IUPAC Name |

(3-formylphenyl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-7-8-2-1-3-10(6-8)14-11(13)9-4-5-9/h1-3,6-7,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUFZNHBUQFUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl cyclopropanecarboxylate typically involves the esterification of 3-formylphenol with cyclopropanecarboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-Formylphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-Carboxyphenyl cyclopropanecarboxylate.

Reduction: 3-Hydroxymethylphenyl cyclopropanecarboxylate.

Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Formylphenyl cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Formylphenyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyclopropanecarboxylate moiety can also interact with hydrophobic pockets in proteins, influencing their conformation and function .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Methyl Cyclopropanecarboxylate Derivatives

Methyl cyclopropanecarboxylate (MCC) is a simpler analog lacking aromatic or aldehyde substituents. Its smaller size and methyl ester group make it more volatile and reactive in nucleophilic acyl substitution reactions. MCC is widely used as a building block for synthesizing cyclopropane-containing pharmaceuticals and agrochemicals. Unlike 3-formylphenyl cyclopropanecarboxylate, MCC’s lack of aromaticity limits its utility in UV-sensitive applications but enhances its solubility in non-polar solvents .

| Property | This compound | Methyl Cyclopropanecarboxylate |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₃ (calculated) | C₅H₈O₂ |

| Molecular Weight | ~190.19 g/mol | 100.12 g/mol |

| Key Functional Groups | Aromatic aldehyde, cyclopropane ester | Cyclopropane ester |

| Primary Applications | Pharmaceutical intermediates, pyrethroids | Agrochemical precursors |

Pyrethroid Insecticides

Pyrethroids such as permethrin and bifenthrin share the cyclopropanecarboxylate core but incorporate bulky substituents (e.g., phenoxybenzyl groups) for enhanced lipophilicity and insecticidal activity. For example:

- Permethrin: (3-Phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (C₂₁H₂₆O₃, MW 326.43 g/mol) exhibits broad-spectrum insecticidal activity due to its stability and membrane permeability .

- Bifenthrin : Contains a biphenylmethyl group and chloro-trifluoropropenyl substituent, increasing its persistence in environmental matrices .

In contrast, this compound’s aldehyde group offers orthogonal reactivity for further functionalization, making it more suitable for synthetic chemistry than direct pesticidal use.

Other Aromatic Cyclopropanecarboxylate Esters

- 4-Formyl-2-methoxyphenyl Cyclopropanecarboxylate (C₁₂H₁₂O₄, MW 236.22 g/mol): The methoxy group enhances electron density on the aromatic ring, altering its electronic properties and solubility compared to the 3-formyl derivative .

- 2,2,3,3-Tetramethyl-(3-phenoxyphenyl)methyl Cyclopropanecarboxylate (C₂₀H₂₂O₃, MW 324.17 g/mol): Bulky substituents reduce ring strain and increase thermal stability, favoring industrial-scale applications .

Physicochemical and Functional Comparisons

Actividad Biológica

3-Formylphenyl cyclopropanecarboxylate is an organic compound with notable biological activities, primarily due to its unique structural features that allow it to interact with various biological targets. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Synthesis

Chemical Formula: CHO

Molecular Weight: 190.2 g/mol

The compound is synthesized through the esterification of 3-formylphenol with cyclopropanecarboxylic acid, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid in organic solvents like toluene or dichloromethane.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the cyclopropanecarboxylate moiety can engage with hydrophobic pockets in proteins, influencing their conformation and function.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. Its structural similarity to other known inhibitors suggests potential applications in drug design aimed at diseases where enzyme modulation is beneficial.

Antiparasitic Activity

Preliminary studies have suggested that derivatives of this compound exhibit activity against parasitic infections, such as Chagas disease. For instance, related compounds have shown promising results in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas disease .

Case Studies and Research Findings

- Anti-Chagas Activity:

- Enzyme Targeting:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Formyl and cyclopropanecarboxylate groups | Enzyme inhibition, antiparasitic |

| 3-Formylphenyl acetate | Acetate group instead of cyclopropanecarboxylate | Limited biological activity |

| 4-Formylphenyl cyclopropanecarboxylate | Para-positioned formyl group | Potentially different activity profile |

Applications in Medicine and Research

The unique properties of this compound make it a valuable candidate for various applications:

- Drug Development: Its enzyme inhibitory properties suggest potential as a lead compound in drug development for metabolic disorders.

- Biochemical Probes: The compound can be utilized as a biochemical probe in enzyme-catalyzed reactions, aiding in the understanding of enzyme mechanisms.

- Synthesis of Pharmaceutical Compounds: Its reactivity allows it to serve as a precursor in synthesizing more complex pharmaceutical agents.

Q & A

Q. What synthetic strategies are commonly employed for preparing 3-formylphenyl cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves two key steps: (1) cyclopropane ring formation via carbene addition to alkenes or transition-metal-catalyzed cyclopropanation, and (2) esterification of the cyclopropanecarboxylic acid with 3-formylphenol. Critical parameters include:

- Catalyst selection : Rhodium(II) acetate or copper catalysts for stereoselective cyclopropanation .

- Protecting groups : The formyl group may require protection (e.g., acetal formation) during esterification to avoid side reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize ester bond formation .

Yield and purity are monitored via HPLC, with typical yields ranging from 60–80% for analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the formyl proton resonates as a singlet near δ 9.8–10.2 ppm. Ester carbonyl carbons are observed at δ 165–170 ppm .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and formyl C=O stretch (~1700 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., phenyl vs. cyclopropane planes ~49°) .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group affect the reactivity of the cyclopropane ring in nucleophilic reactions?

- Methodological Answer : The formyl group increases electrophilicity of the cyclopropane ring, facilitating ring-opening reactions. Researchers can:

Q. What metabolic pathways degrade this compound in microbial systems?

- Methodological Answer : Based on studies of related cyclopropanecarboxylates (e.g., hexadecyl cyclopropanecarboxylate), degradation likely involves:

Ester hydrolysis by microbial esterases, releasing cyclopropanecarboxylic acid and 3-formylphenol .

Cyclopropane ring cleavage via CoA-thioester intermediates (e.g., 3-hydroxybutyryl-CoA) .

- Experimental validation : Use ¹⁴C-labeled compounds and LC-MS to trace metabolites in Rhodococcus rhodochrous cultures .

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity issues : Validate compound purity (>98%) via HPLC and elemental analysis .

- Stereochemical variations : Use chiral chromatography to isolate enantiomers and test activity separately .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC₅₀ comparisons) .

For example, discrepancies in cytotoxicity studies were resolved by controlling for stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.